1-[5-nitro-2-(1-pyrrolidinyl)benzoyl]pyrrolidine
Overview
Description
1-[5-nitro-2-(1-pyrrolidinyl)benzoyl]pyrrolidine is a useful research compound. Its molecular formula is C15H19N3O3 and its molecular weight is 289.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 289.14264148 g/mol and the complexity rating of the compound is 398. The solubility of this chemical has been described as >43.4 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Pharmaceutical Applications
- Analgesic and Anti-inflammatory Activity : A study detailed the synthesis of 5-acetyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids, including compounds with benzoyl groups similar to the query compound. These compounds were evaluated for their analgesic and anti-inflammatory activities, with some showing promising results in both assays. This research indicates that compounds with benzoylpyrrolopyrrole structures could have potential applications in developing new analgesic and anti-inflammatory agents (Muchowski et al., 1985).
Material Science Applications
- Novel Polyimides : Another study focused on synthesizing novel polyimides derived from aromatic dianhydrides, including structures with pyridine-containing moieties. These polyimides exhibited good thermal stability, mechanical properties, and low dielectric constants, suggesting the potential of related benzoyl-containing compounds in material science, particularly in electronics and aerospace industries (Wang et al., 2006).
Catalysis and Organic Synthesis
- Organocatalysis : Research on the asymmetric conjugate addition of nitroalkanes to enones highlighted the use of pyrrolidinyl-containing compounds as versatile organocatalysts. This study implies that pyrrolidinyl moieties, similar to those in the query compound, could play a significant role in catalyzing organic reactions, enhancing the efficiency and selectivity of synthetic processes (Mitchell et al., 2006).
Properties
IUPAC Name |
(5-nitro-2-pyrrolidin-1-ylphenyl)-pyrrolidin-1-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c19-15(17-9-3-4-10-17)13-11-12(18(20)21)5-6-14(13)16-7-1-2-8-16/h5-6,11H,1-4,7-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFGGGWRYNCKJLY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)N3CCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>43.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24796219 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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